molecular formula C16H31N3Sn B13996209 6-Tributylstannylpyrazin-2-amine

6-Tributylstannylpyrazin-2-amine

Cat. No.: B13996209
M. Wt: 384.1 g/mol
InChI Key: CDEXYBRNJLTXRG-UHFFFAOYSA-N
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Description

6-Tributylstannylpyrazin-2-amine is an organotin compound with the molecular formula (C4H3N2)Sn[(CH2)3CH3]3. It is a derivative of pyrazine, where a tributylstannyl group is attached to the 6th position of the pyrazine ring. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tributylstannylpyrazin-2-amine typically involves the reaction of pyrazine derivatives with tributyltin hydride in the presence of a catalyst. One common method is the palladium-catalyzed stannylation of pyrazine using tributyltin hydride. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

6-Tributylstannylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazine derivatives with different oxidation states.

    Reduction: It can be reduced to form pyrazine derivatives with lower oxidation states.

    Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce pyrazine derivatives with different alkyl or aryl groups.

Scientific Research Applications

6-Tributylstannylpyrazin-2-amine has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions, such as the Stille coupling.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Tributylstannylpyrazin-2-amine involves its ability to participate in cross-coupling reactions. The tributylstannyl group acts as a nucleophile, reacting with electrophilic species to form new carbon-carbon or carbon-heteroatom bonds. The palladium catalyst facilitates the formation of the intermediate complex, which undergoes reductive elimination to yield the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

    2-(Tributylstannyl)pyrazine: Similar in structure but lacks the amino group at the 2nd position.

    Tributylstannylbenzene: A benzene derivative with a tributylstannyl group.

    Tributylstannylpyridine: A pyridine derivative with a tributylstannyl group.

Uniqueness

6-Tributylstannylpyrazin-2-amine is unique due to the presence of both the tributylstannyl group and the amino group on the pyrazine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The amino group can act as a nucleophile or base, while the tributylstannyl group can participate in cross-coupling reactions, making it a versatile compound in organic synthesis.

Properties

Molecular Formula

C16H31N3Sn

Molecular Weight

384.1 g/mol

IUPAC Name

6-tributylstannylpyrazin-2-amine

InChI

InChI=1S/C4H4N3.3C4H9.Sn/c5-4-3-6-1-2-7-4;3*1-3-4-2;/h1,3H,(H2,5,7);3*1,3-4H2,2H3;

InChI Key

CDEXYBRNJLTXRG-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=CN=C1)N

Origin of Product

United States

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